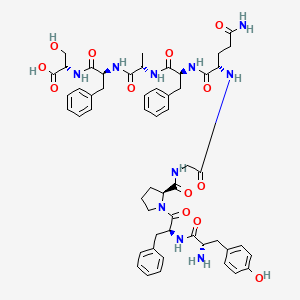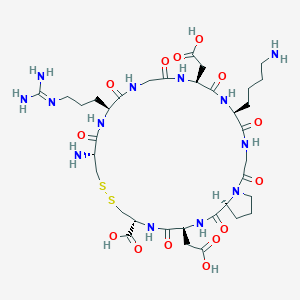
chemerin C-terminal peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemerin is a product of the RARRES2 gene, which is secreted as a precursor of 143 amino acids . The precursor is inactive, but proteases from the coagulation and fibrinolytic cascades, as well as from inflammatory reactions, process the C-terminus of chemerin to first activate it and then subsequently inactivate it . Chemerin can signal via two G protein-coupled receptors, chem1 and chem2, as well as be bound to a third non-signaling receptor, CCRL2 .
Synthesis Analysis
Chemerin is produced by the liver and secreted into the circulation as a precursor . It is also expressed in some tissues where it can be activated locally . The sequence of chemerin consists of a signal peptide allowing secretion, a core with 3 disulfide bonds, and N- and C-terminal tails .
Molecular Structure Analysis
No 3D crystal structure of chemerin has been reported yet, although a preliminary NMR structure with most residues assigned but lacking the C-terminus is available . A high-resolution cryo-electron microscopy (cryo-EM) structure of the CMKLR1-G signaling complex with chemerin9, a nanopeptide agonist derived from chemerin, has been determined .
Chemical Reactions Analysis
Chemerin requires C-terminal processing for activity, and human chemerin21–157 is reported to be the most active form, with peptide fragments derived from the C terminus biologically active at both receptors . Small-molecule antagonist, CCX832, selectively blocks CMKLR1 .
Physical And Chemical Properties Analysis
The sequence of chemerin consists of a signal peptide allowing secretion, a core with 3 disulfide bonds, and N- and C-terminal tails . The C-terminal peptide of chemerin contains the sequence YFPGQFAFS .
Aplicaciones Científicas De Investigación
Cancer Treatment
Chemerin C-terminal peptide has been studied for its potential use in cancer treatment . It’s known that chemerin induces the migration of immune cells towards sites of inflammation and is crucial for recruiting natural killer cells towards cancerous tissue . Several cancer types are able to evade the immune system by downregulating levels of chemerin in their environment, which is often associated with decreased patient survival . Treatment with chemerin could counteract this strategy and thus be beneficial for cancer immunotherapy .
Immune System Support
The peptide could be used to support the immune system in fighting cancer . Small synthetic peptides derived from chemerin that are biologically active and stable in blood plasma could be used to specifically deliver chemotherapeutics to tumors that express the chemokine-like receptor 1 (CMKLR1) .
Metabolic Stability
Cyclic derivatives of the chemerin C-terminus (chemerin-9), the minimal activation sequence of chemerin, have been shown to retain activity while displaying full stability in blood plasma for more than 24 hours . This metabolic stability makes them potentially useful in therapeutic applications.
Biomarker for Disease Conditions
The levels of chemerin in circulation are correlated with certain disease conditions, such as patients with obesity or diabetes . This leads to the possibility of using chemerin as a biomarker .
Peptide Modification
C-terminally modified peptides are important for the development and delivery of peptide-based pharmaceuticals because they impact peptide activity, stability, hydrophobicity, and membrane permeability . The vulnerability of C-terminal esters to cleavage by endogenous esterases makes them excellent pro-drugs .
Therapeutic Leads
Modified peptides serve as promising therapeutic leads, valuable tools for chemical biology, and diverse functional materials . Synthetic strategies which enable the direct modification of native peptide sequences are particularly attractive .
Mecanismo De Acción
Target of Action
The primary targets of the chemerin C-terminal peptide are the chemokine-like receptor 1 (CMKLR1) , also known as chemerin receptor 23 (ChemR23) or chemerin receptor 1 , and the G protein-coupled receptor 1 (GPR1) . These receptors are highly expressed in innate immune cells, including macrophages and neutrophils . They play a crucial role in the regulation of cytokines, essential for the initiation and resolution of inflammation .
Mode of Action
The chemerin C-terminal peptide interacts with its targets, CMKLR1 and GPR1, by folding into a loop structure and binding to aromatic residues in the extracellular loops of these receptors . This interaction triggers the activation of these receptors, leading to ligand-induced arrestin3 recruitment and internalization . The cryo-electron microscopy (cryo-EM) structure of the CMKLR1-G signaling complex with a chemerin-derived agonist revealed the molecular basis of CMKLR1 signaling by elucidating the interactions at the ligand-binding pocket and the agonist-induced conformational changes .
Biochemical Pathways
The signaling pathways of CMKLR1 can lead to both pro- and anti-inflammatory effects depending on the ligands and physiological contexts . The activation of these receptors by the chemerin C-terminal peptide induces complex phenotypic changes of macrophages . GPR1 also displays constitutive internalization, which allows GPR1 to internalize inactive peptides efficiently by an activation-independent pathway .
Pharmacokinetics
The chemerin C-terminal peptide is secreted as a precursor of 143 amino acids . Proteases from the coagulation and fibrinolytic cascades, as well as from inflammatory reactions, process the C-terminus of chemerin to first activate it and then subsequently inactivate it . The specific modification of the C-terminus can prolong the in vivo metabolic half-life of the peptide, reduce the immunogenicity or reduce the toxic side effects .
Result of Action
The activation of CMKLR1 and GPR1 by the chemerin C-terminal peptide leads to the recruitment of arrestin3 and internalization of these receptors . This results in complex phenotypic changes of macrophages . The activation of these receptors can lead to both pro- and anti-inflammatory effects .
Action Environment
Chemerin is produced by the liver and secreted into the circulation as a precursor, but it is also expressed in some tissues where it can be activated locally . The levels of chemerin in circulation are correlated with certain disease conditions, such as patients with obesity or diabetes . Therefore, the action, efficacy, and stability of the chemerin C-terminal peptide can be influenced by various environmental factors, including the presence of proteases, the local tissue environment, and disease conditions .
Safety and Hazards
Direcciones Futuras
Chemerin plays an essential role in various conditions, especially in inflammatory responses and metabolism, and has the potential to become a target for, and a biomarker of, curative mechanisms underlying exercise-mediated lung rehabilitation . Controlling chemerin signaling may be a promising approach to improve various aspects of COPD-related dysfunction .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77)/t32-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVGSBXIQFERFK-NBBYSTNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H66N10O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1063.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
chemerin C-terminal peptide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





